molecular formula C13H14N2 B12087750 (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile

(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B12087750
M. Wt: 198.26 g/mol
InChI Key: BPAAAVRIQDKBBC-CHWSQXEVSA-N
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Description

(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile: is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile can be achieved through a series of chemical reactions. One common method involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis due to its unique bicyclic structure. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives.

Biology: In biological research, the compound can be used to study the interactions of bicyclic nitrogen-containing compounds with biological targets. It may serve as a model compound for investigating the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure may provide desirable pharmacological properties, making it a candidate for further investigation in drug discovery.

Industry: In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile lies in its benzyl group and carbonitrile functional group, which differentiate it from other similar bicyclic compounds. These functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile

InChI

InChI=1S/C13H14N2/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11/h1-5,12H,6-9H2/t12-,13-/m1/s1

InChI Key

BPAAAVRIQDKBBC-CHWSQXEVSA-N

Isomeric SMILES

C1CN([C@@]2([C@H]1C2)C#N)CC3=CC=CC=C3

Canonical SMILES

C1CN(C2(C1C2)C#N)CC3=CC=CC=C3

Origin of Product

United States

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